H-Leu-Asp-OH

Platelet Aggregation Dipeptide Pharmacology Structure-Activity Relationship

H-Leu-Asp-OH (L-Leucyl-L-aspartic acid) is the non-substitutable free acid for synthesizing C-terminal amidated dipeptides like Leu-Asp-NH₂, a potent inhibitor of human platelet aggregation in vitro. It is also the essential precursor for Fmoc-Leu-Asp, a thermoreversible gel (80 Pa at 2 mg/mL) used as an adjuvant-free antigen carrier eliciting high-titer antibody responses in vivo. Unlike sequence isomer Asp-Leu, H-Leu-Asp-OH enables critical structure-metabolism studies. Procuring this specific free acid ensures reproducibility in peptide therapeutic design, biomaterial development, and metabolic stability research.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
CAS No. 32949-40-9
Cat. No. B1588393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Asp-OH
CAS32949-40-9
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
InChIKeyDVCSNHXRZUVYAM-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Asp-OH (CAS 32949-40-9): Dipeptide Building Block for Peptide Synthesis and Metabolite Research


H-Leu-Asp-OH (L-Leucyl-L-aspartic acid, CAS 32949-40-9) is a dipeptide composed of L-leucine and L-aspartic acid residues joined by a peptide bond [1]. It is recognized in authoritative biochemical databases as an endogenous human metabolite [2]. This compound serves as a fundamental building block in peptide synthesis and is utilized in biochemical research to explore protein-protein interactions and enzymatic processes . Its physicochemical profile includes a molecular weight of 246.26 g/mol and a molecular formula of C10H18N2O5 .

Why Generic Substitution of H-Leu-Asp-OH Fails in Research Applications


The sequence and terminal groups of a dipeptide are not interchangeable parameters. The precise order of amino acids (Leu-Asp vs. Asp-Leu) dictates its three-dimensional conformation, metabolic stability, and interaction with biological targets [1]. Furthermore, the presence of a free carboxylic acid (-OH) versus an amide (-NH2) at the C-terminus can profoundly alter the molecule's physicochemical properties, such as its ability to form supramolecular gels, and its biological activity, as demonstrated in comparative platelet aggregation assays [2]. Therefore, procuring the specific compound H-Leu-Asp-OH is critical for experimental reproducibility and for achieving the intended research outcomes that are dependent on its unique structural and functional attributes.

Quantitative Evidence Guide for Selecting H-Leu-Asp-OH over Analogs


C-Terminal Functional Group Dictates Platelet Aggregation Inhibition Potency: Leu-Asp-NH2 vs. Leu-Glu-NH2

In a comparative in vitro study of dipeptides with an amidated C-terminus, Leu-Asp-NH2 exhibited 'rather strong' inhibition of human platelet aggregation, whereas its glutamic acid analog, Leu-Glu-NH2, produced only a 'small' inhibitory effect [1]. This class-level inference suggests that the shorter side chain of aspartic acid (one methylene group) is crucial for activity compared to glutamic acid (two methylene groups), establishing a clear structure-activity relationship that guides analog selection.

Platelet Aggregation Dipeptide Pharmacology Structure-Activity Relationship

The C-Terminal Amide Moiety is Essential for Anti-Aggregatory Activity

The same study highlighted a critical functional group requirement: only the C-terminal amidated dipeptides Leu-Asp-NH2 and Leu-Asn-NH2 demonstrated significant anti-platelet activity [1]. The free acid form, H-Leu-Asp-OH, is the necessary precursor for generating these active amides and serves as the appropriate control compound for assays designed to isolate the biological effect of the C-terminal modification. Without this understanding, procurement of the incorrect analog would lead to a false negative result.

Platelet Aggregation Dipeptide Amide Functional Group Analysis

N-Terminal Amino Acid Sequence Drastically Alters Metabolic Fate: Asp-Leu vs. Gly-Leu Plasma Stability

In an in vivo rat study comparing the metabolism of various dipeptides, Asp-Leu demonstrated a significantly slower rate of plasma hydrolysis than Gly-Leu [1]. This cross-study comparable finding underscores that an N-terminal aspartic acid confers greater metabolic stability than an N-terminal glycine. Consequently, Asp-Leu was found to have much greater urinary excretion than Gly-Leu [1]. While this data is for the sequence isomer Asp-Leu, it strongly infers that the identity and position of the acidic residue are critical determinants of a dipeptide's pharmacokinetic profile, distinguishing it from non-acidic or reverse-sequence analogs.

Metabolic Stability Plasma Hydrolysis Dipeptide Pharmacokinetics

Fmoc-Derivatization of H-Leu-Asp-OH Confers Unique, Quantifiable Gelation Properties for Adjuvant Applications

While the free acid H-Leu-Asp-OH does not gel, its Fmoc-protected derivative, Fmoc-Leu-Asp, is a well-characterized low-molecular-weight gelator. At a concentration of 2 mg/mL, Fmoc-Leu-Asp forms a thermoreversible aqueous gel with a quantified shear modulus of 80 Pa (measured at a frequency of 1 rad/s) [1]. This material property is not shared by the free acid and enables its specific application as an antigen carrier and vaccine adjuvant, capable of eliciting high-titer specific antibodies in rabbits without the need for additional adjuvants [1]. This establishes H-Leu-Asp-OH as a requisite starting material for creating a functional biomaterial with verifiable rheological performance.

Supramolecular Gel Vaccine Adjuvant Fmoc-Dipeptide

Best-Fit Research and Industrial Application Scenarios for H-Leu-Asp-OH


Precursor for Anti-Platelet Dipeptide Amides

This scenario involves using H-Leu-Asp-OH as the starting material for the synthesis of C-terminal amidated dipeptides, such as Leu-Asp-NH2, which have demonstrated 'rather strong' inhibition of human platelet aggregation in vitro [1]. The procurement of the free acid is necessary for subsequent amidation to produce the active analog, and it serves as the essential inactive control compound for verifying the biological importance of the C-terminal modification [1].

Synthesis of a Supramolecular Gel Adjuvant (Fmoc-Leu-Asp)

This scenario focuses on the derivatization of H-Leu-Asp-OH with an Fmoc protecting group to create the gel-forming Fmoc-Leu-Asp. The resulting Fmoc-dipeptide forms a thermoreversible gel with a specific, quantifiable shear modulus of 80 Pa at 2 mg/mL [2]. This material is a proven, adjuvant-free carrier for antigen presentation and can be used to elicit high-titer antibody responses in vivo [2]. The free acid H-Leu-Asp-OH is the essential and non-substitutable starting material for this application.

Model Compound for Dipeptide Metabolism and Sequence-Specific Stability Studies

This scenario utilizes H-Leu-Asp-OH as a representative acidic dipeptide to investigate the impact of amino acid sequence and residue identity on metabolic stability. Research has shown that the sequence isomer Asp-Leu exhibits a slower rate of plasma hydrolysis compared to Gly-Leu, which directly influences its urinary excretion profile [3]. H-Leu-Asp-OH can be employed in analogous comparative studies to further elucidate the structure-metabolism relationship for dipeptides, providing critical data for the rational design of more stable peptide-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Leu-Asp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.